7-O-Methyleucomol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

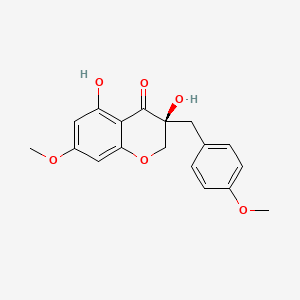

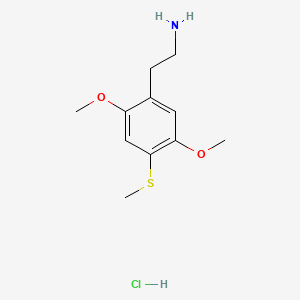

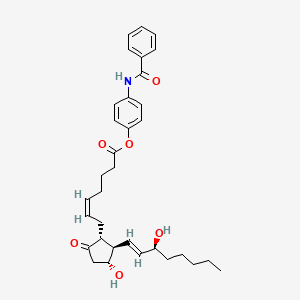

7-O-Methyleucomol: is a naturally occurring bioactive molecule belonging to the flavonoid class of compounds. It is characterized by a methoxy group attached to the seventh oxygen atom of the eucomol structure. This compound is known for its yellow crystalline solid form and exhibits significant antioxidant activity. It is soluble in organic solvents such as ethanol and dimethyl sulfoxide .

作用机制

Target of Action

7-O-Methyleucomol is a natural bioactive molecule belonging to the class of flavonoids It has been found to exhibit immunosuppressive effects .

Mode of Action

The mode of action of this compound involves its interaction with the immune system. It has been found to inhibit the proliferation of peripheral blood mononuclear cells (PBMC) and significantly reduce the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in activated PBMC . These cytokines play a crucial role in the immune response, and their inhibition suggests that this compound may exert its effects by modulating immune function .

Biochemical Pathways

Given its immunosuppressive effects, it can be inferred that it likely impacts the pathways involved in immune cell activation and cytokine production .

Pharmacokinetics

As a flavonoid, it is expected to have certain common characteristics of this class of compounds, such as absorption in the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and excretion through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of immune function. It inhibits the proliferation of PBMC and reduces the production of key cytokines IL-2 and IFN-γ . These effects suggest that this compound may have potential therapeutic applications in conditions where immune modulation is beneficial.

Action Environment

Like other bioactive compounds, its action and stability could potentially be influenced by factors such as ph, temperature, and the presence of other compounds .

生化分析

Biochemical Properties

It is known that 7-O-Methyleucomol is a flavonoid, a class of compounds known for their interactions with various enzymes, proteins, and other biomolecules

Cellular Effects

Flavonoids like this compound are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a flavonoid, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

As a flavonoid, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions: 7-O-Methyleucomol can be synthesized through organic chemical reactions. One common method involves the methylation of eucomol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources or by chemical synthesis. Natural extraction involves isolating the compound from plants such as Eucomis bicolor. Chemical synthesis, on the other hand, involves the methylation of eucomol as described above. The choice of method depends on the desired purity and scale of production .

化学反应分析

Types of Reactions: 7-O-Methyleucomol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide can be employed.

Major Products:

Oxidation: Quinones and other oxidized products.

Reduction: Dihydro derivatives.

Substitution: Substituted methoxy derivatives

科学研究应用

Chemistry: 7-O-Methyleucomol is used as a reference standard in analytical chemistry for the identification and quantification of flavonoids in various samples .

Biology: In biological research, it is studied for its antioxidant properties and potential protective effects against oxidative stress .

Medicine: The compound has shown promise in pharmacological studies for its anti-inflammatory, antioxidant, and anticancer activities. It is being investigated for its potential therapeutic applications in treating various diseases .

Industry: In the industrial sector, this compound is used in the formulation of health supplements and cosmetic products due to its bioactive properties .

相似化合物的比较

Eucomol: The parent compound without the methoxy group.

7-O-Methyleriodictyol: Another flavonoid with similar structural features.

Sterubin: A related compound with similar bioactive properties.

Uniqueness: 7-O-Methyleucomol is unique due to its specific methoxy substitution at the seventh position, which enhances its antioxidant activity compared to its parent compound, eucomol. This structural modification also influences its solubility and bioavailability, making it a valuable compound for various applications .

属性

IUPAC Name |

(3S)-3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-22-12-5-3-11(4-6-12)9-18(21)10-24-15-8-13(23-2)7-14(19)16(15)17(18)20/h3-8,19,21H,9-10H2,1-2H3/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSFFWMTNAFHNX-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@]2(COC3=CC(=CC(=C3C2=O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the natural sources of 7-O-Methyleucomol?

A1: this compound has been isolated from the bulbs of Eucomis bicolor [] and Ornithogalum caudatum []. In Eucomis bicolor, it was found specifically in the waxy material between the bulb leaves [].

Q2: What are the structural characteristics of this compound?

A2: While the provided abstracts don't explicitly mention the molecular formula or weight of this compound, they highlight that its structure was elucidated using spectroscopic data and chemical evidence [, ]. The studies compared the compound with known compounds to confirm its identity. For detailed spectroscopic data, one would need to refer to the complete research articles, which may include techniques like NMR and mass spectrometry.

Q3: Are there any other naturally occurring derivatives of this compound?

A3: Yes, research indicates the presence of at least three glycosylated derivatives of this compound in Ornithogalum caudatum:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Thiophenecarboxylicacid,2-[(iminomethyl)amino]-4-methyl-,methylester](/img/new.no-structure.jpg)

![(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-6-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B592888.png)